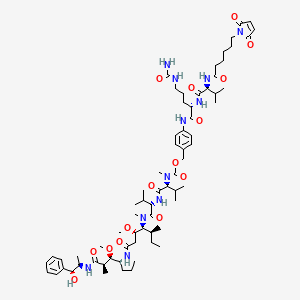
VcMMAE
Vue d'ensemble
Description
Le Valine-citrulline-monométhyl auristatine E (VCMMAE) est un composé utilisé dans le développement de conjugués anticorps-médicaments (ADC). Il se compose de l'agent cytotoxique monométhyl auristatine E (MMAE) lié à un anticorps monoclonal via un lieur peptidique valine-citrulline. Ce composé est conçu pour cibler et tuer les cellules cancéreuses en délivrant l'agent cytotoxique directement aux cellules tumorales, minimisant ainsi les dommages aux tissus sains .
Applications De Recherche Scientifique
VCMMAE has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for VcMMAE are not mentioned in the search results, the development of ADCs like this compound is a promising area of research in cancer treatment . The ability of these drugs to target cancer cells specifically while sparing healthy cells could lead to more effective and less toxic treatments .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction
La synthèse du VCMMAE implique la conjugaison de la monométhyl auristatine E à un anticorps monoclonal par l'intermédiaire d'un lieur valine-citrulline. Le processus comprend généralement les étapes suivantes :
Activation de l'anticorps : L'anticorps monoclonal est activé à l'aide d'un ester de N-hydroxysuccinimide (NHS) ou d'un groupe maléimide.
Attachement du lieur : Le lieur valine-citrulline est attaché à l'anticorps activé.
Conjugaison du médicament : La monométhyl auristatine E est ensuite conjuguée au lieur, formant le composé final this compound.
Méthodes de Production Industrielle
La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Des techniques telles que la spectrométrie de masse, la chromatographie d'interaction hydrophobe et l'électrophorèse sur gel de polyacrylamide sont utilisées pour analyser et optimiser les ADC .
Analyse Des Réactions Chimiques
Types de Réactions
Le VCMMAE subit plusieurs types de réactions chimiques, notamment :
Réactions de clivage : Le lieur valine-citrulline est clivé par les protéases lysosomales au sein des cellules cibles, libérant la monométhyl auristatine E.
Réactifs et Conditions Communs
Protéases lysosomales : Ces enzymes clivent le lieur valine-citrulline au sein des cellules cibles.
Conditions acides : L'environnement intracellulaire des cellules cancéreuses fournit souvent les conditions acides nécessaires à l'hydrolyse du lieur.
Principaux Produits Formés
Le principal produit formé par le clivage du this compound est la monométhyl auristatine E, qui exerce ses effets cytotoxiques en inhibant la polymérisation de la tubuline .
Applications de Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Mécanisme d'Action
Le this compound exerce ses effets par un mécanisme de délivrance ciblée :
Liaison aux cellules cibles : La composante anticorps monoclonal du this compound se lie à des antigènes spécifiques à la surface des cellules cancéreuses.
Internalisation : L'ADC est internalisé par la cellule cancéreuse par endocytose médiée par les récepteurs.
Clivage et libération : Une fois à l'intérieur de la cellule, le lieur valine-citrulline est clivé par les protéases lysosomales, libérant la monométhyl auristatine E dans le cytosol.
Action cytotoxique : La monométhyl auristatine E inhibe la polymérisation de la tubuline, conduisant à l'arrêt du cycle cellulaire et à l'apoptose.
Comparaison Avec Des Composés Similaires
Le VCMMAE est comparé à d'autres composés similaires, tels que :
Brentuximab Vedotin : Cet ADC utilise également la monométhyl auristatine E comme agent cytotoxique mais cible les cellules exprimant CD30.
Trastuzumab Emtansine : Cet ADC utilise un agent cytotoxique différent, l'emtansine, et cible les cellules exprimant HER2.
Unicité
Le this compound est unique en raison de son lieur valine-citrulline spécifique, qui offre une stabilité dans la circulation sanguine et une libération efficace de l'agent cytotoxique au sein des cellules cibles .
Liste de Composés Similaires
- Brentuximab Vedotin
- Trastuzumab Emtansine
- Glembatumumab Vedotin
Propriétés
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMBVBUNULOTNS-HOKPPMCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H105N11O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646502-53-6 | |
| Record name | Vedotin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646502536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[6-maleimidoylcaproyl-L-valyl-L-citrulinyl-4-aminobenzyloxycarbonyl- N-methyl-L-valyl-L-valyl-(3R, 4S,5S)- dolaisoleuinyl-(2R, 3R, 4S)-dolproinyl]-(1S, 2R)-norephedrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SGD-1006 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/026S2O80A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



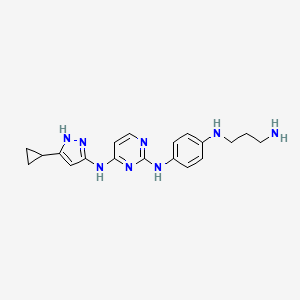
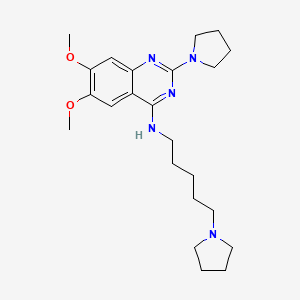
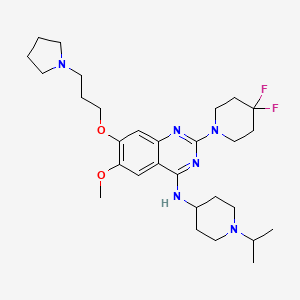

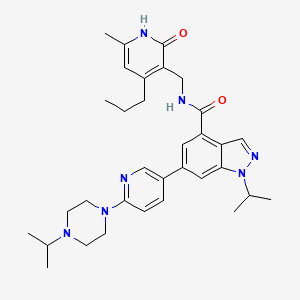
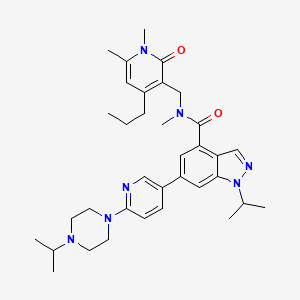
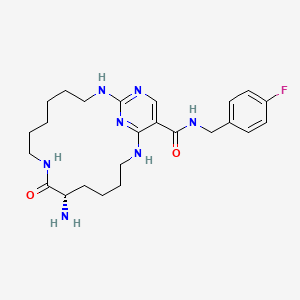
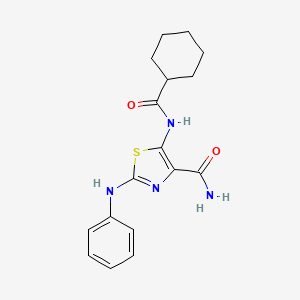
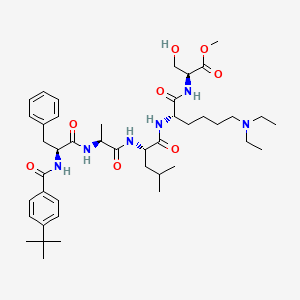
![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)
